6-Pentylpyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pentylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-5-9-6-7-10(12)8-11-9/h6-8,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYULRJEQCKVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315209 | |
| Record name | 6-Pentyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124729-23-3 | |
| Record name | 6-Pentyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124729-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Pentyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 6 Pentylpyridin 3 Ol
Optimization of Reaction Conditions for 6-Pentylpyridin-3-ol Synthesis
The optimization of any chemical synthesis aims to achieve high yields and purity of the target compound while minimizing reaction time, energy consumption, and waste generation. For this compound, a systematic approach to optimizing reaction parameters would involve evaluating several key factors.
Solvent System Evaluation and Selection
The choice of solvent is paramount in organic synthesis, influencing solubility, reaction rates, selectivity, and ease of product isolation. From a green chemistry perspective, preference is given to solvents that are less toxic, biodegradable, and derived from renewable sources, such as water, ethanol, or supercritical fluids, while minimizing the use of volatile organic compounds (VOCs) nih.govacs.orgsigmaaldrich.comwikipedia.org.
For the synthesis of this compound, a comprehensive solvent screening would typically involve testing a range of polar and non-polar solvents, including common organic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724), alongside more environmentally benign options. The evaluation would focus on identifying a solvent or solvent mixture that maximizes the solubility of reactants and intermediates, promotes the desired reaction pathway with high selectivity, and facilitates straightforward product isolation and purification.
Data Limitation: Specific research findings or comparative studies detailing the evaluation and selection of solvent systems for the synthesis of this compound were not present in the provided search results. Therefore, no experimental data tables or detailed research findings can be presented for this subsection.
Catalyst and Ligand Screening for Enhanced Efficiency
Catalysis is a cornerstone of efficient and sustainable chemical synthesis, enabling reactions to proceed faster, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption nih.govacs.orgsigmaaldrich.comwikipedia.org. For syntheses involving metal-catalyzed transformations, the careful selection of the metal catalyst and its associated ligands is crucial for achieving optimal performance.
If the synthesis of this compound involves catalytic steps, such as cross-coupling reactions or cyclizations, a thorough screening of various catalysts (e.g., copper, palladium) and ligands would be undertaken. For instance, the efficiency of different copper sources, such as copper(I) iodide (CuI), or palladium complexes, paired with a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, could be evaluated. The performance of these catalytic systems would be assessed based on metrics like yield, turnover number (TON), and turnover frequency (TOF).
Data Limitation: While general catalytic approaches for pyridine (B92270) functionalization are discussed in the literature (e.g., copper-catalyzed C-N bond formation involving 2,6-dibromopyridine (B144722) researchgate.net), specific catalyst and ligand screening data or detailed research findings for the synthesis of this compound are not available in the provided search results. Therefore, no data tables or detailed research findings can be presented for this subsection.
Green Chemistry Principles in the Synthesis of this compound
Waste Prevention: The primary goal is to design synthetic routes that minimize or eliminate waste generation at the source, rather than treating or cleaning up waste after it has been created nih.govacs.orgsigmaaldrich.comwikipedia.org.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing by-products and waste nih.govacs.orgwikipedia.org.
Less Hazardous Chemical Syntheses: Synthetic routes should preferentially use and generate substances that exhibit little to no toxicity to human health and the environment nih.govacs.orgsigmaaldrich.comwikipedia.org.
Safer Solvents and Auxiliaries: The use of auxiliary substances, including solvents, should be minimized, and when necessary, they should be as innocuous as possible. This promotes the use of water, ethanol, or other green solvents nih.govacs.orgsigmaaldrich.comwikipedia.org.
Design for Energy Efficiency: Chemical processes should be designed to minimize energy requirements, ideally by conducting reactions at ambient temperature and pressure acs.orgsigmaaldrich.com.
Use of Renewable Feedstocks: Where technically and economically practicable, raw materials and feedstocks should be derived from renewable sources rather than depleting fossil fuels acs.orgsigmaaldrich.com.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as these steps often require additional reagents and generate waste acs.orgwikipedia.org.
Catalysis: Catalytic reagents, which are used in small amounts and can often be recycled, are superior to stoichiometric reagents in terms of efficiency and waste reduction nih.govacs.orgsigmaaldrich.comwikipedia.org.
Specific considerations for the synthesis of this compound under green chemistry principles could include exploring one-pot reaction sequences to reduce handling and waste, or investigating alternative energy inputs like microwave or ultrasound irradiation to enhance reaction efficiency and speed nih.govresearchgate.net. The selection of starting materials for introducing the pentyl chain and the hydroxyl group would also be guided by their availability from renewable sources and their inherent safety profiles.
Data Tables: As the focus of this section is on general principles and their application rather than specific experimental optimization data for this compound, no experimental data tables can be generated.
Compound List
this compound
2-(3-Hydroxypropyl)pyridin-3-ol
2,6-Dibromopyridine
Copper(I) iodide (CuI)
3,5,6-trichloropyridine-2-ol sodium
Chemical Reactivity and Mechanistic Investigations of 6 Pentylpyridin 3 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System
Pyridine, in general, is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electronegative nitrogen atom, which withdraws electron density from the ring via an inductive effect (-I) uoanbar.edu.iqiust.ac.ir. Furthermore, under acidic conditions typically employed for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen readily protonates, forming a pyridinium (B92312) cation. This positively charged species further deactivates the ring towards electrophilic attack, making EAS reactions on simple pyridines challenging and often requiring harsh conditions uoanbar.edu.iqiust.ac.irgcwgandhinagar.comwikipedia.org. Friedel-Crafts reactions typically fail due to the Lewis acid coordinating to the nitrogen atom gcwgandhinagar.comwikipedia.org.
However, the presence of an electron-donating substituent, such as the hydroxyl group at the 3-position, can activate the pyridine ring towards EAS. While 3-hydroxypyridine (B118123) itself exists predominantly in the 'phenol' form rather than a pyridone tautomer gcwgandhinagar.com, the hydroxyl group can direct electrophilic attack. Theoretical calculations and studies on related 3-hydroxypyridine derivatives suggest that substitution might occur at positions ortho and para to the hydroxyl group, provided the nitrogen atom is not protonated or otherwise deactivated uoanbar.edu.iqresearchgate.net. The pentyl group at the 6-position is an alkyl substituent, which is generally weakly activating and ortho, para-directing in electrophilic aromatic substitution on benzene rings; its influence on the pyridine ring's EAS reactivity would be secondary to the hydroxyl group and the ring nitrogen. Specific experimental data detailing the regioselectivity and conditions for electrophilic substitution on 6-Pentylpyridin-3-ol are not extensively detailed in the provided search results, but general trends for activated pyridines suggest that positions 2, 4, and 6 are generally less reactive than positions 3 and 5 in electrophilic attack, with the hydroxyl group at position 3 likely directing substitution to positions 2, 4, and 6, depending on the specific reaction conditions and steric factors uoanbar.edu.iqresearchgate.net.
Nucleophilic Reactions at the Pyridine Nitrogen and Carbon Centers
Pyridine derivatives are generally more susceptible to nucleophilic attack than benzene derivatives due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the intermediate carbanions uoanbar.edu.iqwikipedia.org. Nucleophilic substitution typically occurs at the 2- and 4-positions of the pyridine ring uoanbar.edu.iqwikipedia.org.
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic, similar to tertiary amines iust.ac.irwikipedia.org. This nitrogen can readily undergo reactions such as protonation by acids, quaternization with alkyl halides, and N-oxidation with peracids to form pyridine N-oxides iust.ac.irwikipedia.orgnih.gov. The formation of pyridinium salts through alkylation or protonation increases the ring's susceptibility to nucleophilic attack. For instance, N-alkylation can lead to increased reactivity towards nucleophiles at the ring carbons wikipedia.orgnih.gov. While specific reactions of this compound with organometallic reagents are not detailed, such reagents are known to react with pyridines, often leading to addition at the ring carbons, particularly at the 2- and 4-positions uoanbar.edu.iqambeed.com.
Transformations Involving the Hydroxyl Group
O-Alkylation and O-Acylation Reactions
The hydroxyl group (-OH) at the 3-position of this compound is a reactive functional group capable of undergoing typical alcohol reactions, including O-alkylation and O-acylation. These transformations involve the nucleophilic oxygen atom attacking an electrophilic center.
O-Alkylation: The hydroxyl group can be alkylated using alkyl halides or sulfates in the presence of a base (e.g., Williamson ether synthesis conditions) to form the corresponding ether. This process converts the hydroxyl group into an alkoxy group (-OR).
O-Acylation: Similarly, the hydroxyl group can be acylated using acid chlorides or anhydrides, typically in the presence of a base, to yield esters (-OCOR).
These reactions are common transformations for phenolic hydroxyl groups and are expected to proceed efficiently with this compound, provided appropriate reaction conditions are employed. The pyridine nitrogen may also compete for alkylating agents, potentially leading to N-alkylation and formation of pyridinium salts, especially under neutral or acidic conditions.
Hydrogen Bonding Interactions and Prototropic Tautomerism
3-Hydroxypyridine derivatives, including this compound, can participate in hydrogen bonding due to the presence of the hydroxyl group and the pyridine nitrogen. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can influence the compound's physical properties, such as solubility and melting point, as well as its reactivity in solution.
Regarding prototropic tautomerism, 3-hydroxypyridine itself is generally considered to exist predominantly in the 'phenol' form, unlike 2- and 4-hydroxypyridines which readily tautomerize to their corresponding pyridone forms gcwgandhinagar.comchimia.chresearchgate.netresearchgate.netrsc.org. This stability in the hydroxyl form means that keto tautomers are not readily formed for 3-hydroxypyridines researchgate.netresearchgate.net. While some studies indicate that 3-hydroxypyridine can exist in comparable amounts as the true hydroxy derivative and a zwitterionic structure in aqueous solution chimia.chdergipark.org.tr, the prevalent form is the hydroxyl tautomer, allowing it to undergo reactions typical of phenols. The presence of the pentyl substituent at the 6-position is unlikely to significantly alter this tautomeric preference, although it might influence intermolecular hydrogen bonding or solubility.
Reactions Involving the Pentyl Side Chain
Selective Functionalization of Aliphatic C-H Bonds
The pentyl side chain of this compound consists of saturated aliphatic carbon-hydrogen (C-H) bonds. These bonds are generally less reactive than π-bonds or functional groups but can be selectively functionalized through various methods, particularly those involving radical or catalytic processes.
Oxidation: Alkyl side chains attached to aromatic rings, including pyridines, are susceptible to oxidation. The benzylic hydrogens (if present) are particularly activated towards free radical attack and oxidation msu.edudavuniversity.org. In the case of a simple pentyl chain, oxidation can occur at various positions, typically leading to the formation of alcohols, aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like hot acidic permanganate (B83412) solutions can degrade alkyl side chains, potentially leading to carboxylic acids or shorter chain fragments msu.edugoogle.com. Catalytic air-oxidations are also employed industrially for such transformations msu.edu.
Halogenation: Aliphatic C-H bonds can be selectively halogenated, often via radical mechanisms initiated by light or radical initiators. This process can introduce halogen atoms at specific positions along the pentyl chain.
C-H Activation: Modern synthetic methodologies involving transition metal catalysis enable the direct functionalization of C-H bonds. These methods can offer high selectivity for specific positions within the pentyl chain, allowing for the introduction of various functional groups such as alkyl, aryl, or oxygen-containing moieties.
While specific studies detailing the selective functionalization of the pentyl chain of this compound are not explicitly found in the provided results, the general principles of alkyl side-chain reactivity in related compounds suggest that these transformations are feasible. The pyridine ring itself can influence the reactivity of the attached alkyl chain, although the primary reactivity of the C-H bonds in the pentyl group will follow typical aliphatic chemistry pathways.
Oxidative and Reductive Transformations of the Alkyl Chain
The pentyl chain attached to the pyridine ring at the 6-position is susceptible to oxidative degradation, a common characteristic of alkyl side chains on aromatic systems. While the pyridine ring itself is relatively resistant to oxidation, strong oxidizing agents typically target the alkyl substituent.
Oxidative Transformations: Oxidation of the pentyl chain can lead to various functionalized products, depending on the oxidant and reaction conditions employed. For alkyl side chains attached to aromatic systems, oxidation often targets the carbon atom adjacent to the ring (the benzylic position). However, in this compound, the pentyl chain is attached directly to the pyridine ring, meaning the first carbon of the pentyl chain is not a "benzylic" carbon in the traditional sense of being directly attached to a benzene ring. Nevertheless, similar oxidation mechanisms can apply, often leading to the formation of carboxylic acid groups.
For instance, strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (CrO3) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids pressbooks.publibretexts.orglibretexts.org. If applied to this compound, these oxidants would likely target the pentyl chain, potentially leading to the formation of 6-carboxypyridin-3-ol or other oxidized species through C-C bond cleavage. The exact position and extent of oxidation would depend on the specific reaction parameters, such as temperature, concentration, and the nature of the oxidant. Research into similar alkylpyridines suggests that oxidation can occur at various points along the chain or lead to terminal functionalization gla.ac.uk.
Reductive Transformations: Direct reductive transformations of the pentyl chain itself are less commonly reported under standard conditions, as saturated alkyl chains are generally unreactive towards common reducing agents. However, the pyridine ring is amenable to reduction. Catalytic hydrogenation, for example, using catalysts like platinum (Pt), palladium (Pd), or rhodium (Rh) under hydrogen pressure, can lead to the saturation of the pyridine ring, forming the corresponding piperidine (B6355638) derivative dur.ac.ukrsc.org. This process, while reducing the heterocyclic ring, does not directly alter the pentyl chain.
Studies on the hydrogenation of functionalized pyridines indicate that the pyridine ring can be reduced to a piperidine ring, with functional groups like alcohols, esters, and amides often being tolerated under optimized conditions rsc.org. For this compound, this would likely result in the formation of 6-pentylpiperidin-3-ol.
Reaction Pathway Elucidation and Kinetic Studies of this compound Transformations
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for its synthetic manipulation and for predicting its behavior in chemical processes.
Reaction Pathway Elucidation: The elucidation of reaction pathways for transformations of this compound typically involves a combination of experimental techniques and theoretical analysis. For oxidative transformations of the alkyl chain, mechanisms often involve radical intermediates, particularly if initiated by reagents like peroxides or under photochemical conditions pressbooks.publibretexts.org. The stability of radical intermediates, often enhanced by resonance with the aromatic system, plays a key role in directing the site of reaction, typically at the position adjacent to the ring pressbooks.publibretexts.orglibretexts.org. For the pentyl chain, while not a classic benzylic position, similar radical stabilization mechanisms might be at play for carbons closer to the ring.
For reductions involving the pyridine ring, catalytic hydrogenation mechanisms usually involve the adsorption of hydrogen and the substrate onto the catalyst surface, followed by stepwise addition of hydrogen atoms to the unsaturated ring rsc.org. The regioselectivity and stereoselectivity observed in these reductions can provide insights into the reaction pathway.
In cases where specific intermediates are formed, techniques such as isolation and characterization of these species, kinetic monitoring of their disappearance and product formation, and isotopic labeling studies can be employed to map out the reaction sequence pressbooks.publibretexts.org.
Kinetic Studies: Kinetic studies aim to quantify the rates of these transformations and determine the factors influencing them, such as reactant concentrations, temperature, and catalyst loading. By measuring reaction rates under varying conditions, one can deduce rate laws, determine reaction orders with respect to each reactant, and calculate activation parameters like activation energy (Ea) and pre-exponential factors.
For example, studies on the oxidation of alkyl side chains on aromatic rings often reveal complex rate dependencies, influenced by the oxidant and the nature of the substrate pressbooks.publibretexts.org. While specific kinetic data for this compound's alkyl chain oxidation are not detailed in the provided search results, general principles suggest that the rate would be dependent on the concentration of the oxidant and the substrate, and potentially influenced by the electron-donating or withdrawing nature of substituents on the pyridine ring.
Similarly, kinetic studies on catalytic hydrogenation of pyridines provide data on reaction rates as a function of hydrogen pressure, catalyst concentration, and substrate concentration rsc.org. These studies help in optimizing reaction conditions for efficient and selective reduction. For instance, the rate of hydrogenation can be affected by steric hindrance around the pyridine ring, as observed with bulky alkyl substituents rsc.org.
Data Table Example: Oxidative Transformation
While specific experimental data for this compound is limited in the general search results, the following table illustrates the type of data that might be generated from oxidative studies on similar compounds.
| Oxidant | Substrate | Reaction Conditions | Product | Yield (%) | Citation |
| KMnO4 (aq) | Alkylbenzene | Reflux, Acidic conditions | Benzoic acid | High | pressbooks.publibretexts.orglibretexts.org |
| KMnO4 (aq) | Hypothetical: this compound | Reflux, Acidic conditions | 6-Carboxypyridin-3-ol | [Data Not Available] | N/A |
| CrO3 (Jones) | Alkylbenzene | Room temperature, Acidic conditions | Benzoic acid | High | libretexts.org |
| CrO3 (Jones) | Hypothetical: this compound | Room temperature, Acidic conditions | 6-Carboxypyridin-3-ol | [Data Not Available] | N/A |
Data Table Example: Reductive Transformation (Pyridine Ring Hydrogenation)
| Catalyst | Hydrogen Pressure | Solvent | Temperature | Substrate | Product | Yield (%) | Citation |
| Rh2O3 | 5 bar | TFE | 40 °C | Alkylpyridine | Alkylpiperidine | Variable | rsc.org |
| Rh2O3 | 5 bar | TFE | 40 °C | Hypothetical: this compound | 6-Pentylpiperidin-3-ol | [Data Not Available] | N/A |
| H2, Pt | Not specified | EtOH | RT | 3-Hydroxypyridine | 3-Hydroxypiperidine | Variable | dur.ac.uk |
Derivatization Strategies and Analogue Synthesis of 6 Pentylpyridin 3 Ol
Structural Modification at the Pyridine (B92270) Ring of 6-Pentylpyridin-3-ol
The pyridine ring, being an electron-deficient aromatic system, undergoes electrophilic aromatic substitution (EAS) less readily than benzene (B151609) and typically requires forcing conditions. Nucleophilic aromatic substitution (SNAr) is more feasible, especially if activating groups or leaving groups are present. The hydroxyl group at the 3-position and the pentyl group at the 6-position influence the reactivity and regioselectivity of these reactions.
Introduction of Additional Substituents at Unoccupied Positions
Electrophilic Aromatic Substitution: Direct electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring of this compound is expected to be challenging due to the electron-withdrawing nature of the pyridine nitrogen. If reactions occur, they are likely to favor positions C4 or C5, influenced by the directing effects of the existing substituents. For instance, nitration might be achieved under harsh conditions using a nitrating mixture (HNO₃/H₂SO₄) masterorganicchemistry.com. Halogenation (e.g., bromination or chlorination) could also be attempted, potentially requiring Lewis acid catalysts davuniversity.orgyoutube.com. However, specific regioselectivity would need experimental validation.
Metalation and Functionalization: Direct metalation of pyridines, particularly at specific positions, can be achieved using strong bases like lithium diisopropylamide (LDA) or organolithium reagents, often in the presence of coordinating additives like potassium tert-butoxide psu.eduresearchgate.net. For this compound, metalation could potentially occur at C2, C4, or C5, depending on the directing effects of the hydroxyl group and the pentyl chain, and the specific metallating agent and conditions used. Subsequent quenching with electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, disulfides) would introduce new substituents psu.edu. For example, reactions with organolithium reagents can lead to regioselective alkylation at C2 or C4 positions of pyridine acs.org.
Annulation Reactions for Formation of Polycyclic Pyridine Systems
Annulation reactions involve forming new rings fused to the existing pyridine core. Classical methods like the Skraup synthesis (using glycerol, aniline, and an oxidizing agent) or Friedländer synthesis (condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group) are typically used for quinoline (B57606) synthesis slideshare.netresearchgate.net. While direct application to this compound might not be straightforward without prior functionalization, these general strategies highlight pathways to polycyclic systems. For instance, if suitable functional groups were introduced onto the pyridine ring, intramolecular cyclization reactions could be employed to construct fused systems researchgate.netacs.orgbeilstein-journals.orgunion.eduyoutube.com.
Functionalization and Modification of the Pentyl Side Chain
The pentyl side chain offers opportunities for modification, introducing unsaturation, branching, or polar functionalities.
Synthesis of Unsaturated and Branched Pentyl Derivatives
Introduction of Unsaturation: The pentyl chain could be functionalized to introduce double or triple bonds. For example, allylic oxidation or dehydrogenation reactions could be explored if a hydroxyl group were present at a suitable position on the chain. Alternatively, reactions involving elimination of functional groups (e.g., halides or alcohols) could lead to alkenes masterorganicchemistry.com.
Introduction of Branching: Introducing branching into the pentyl chain would likely involve starting with a branched precursor or modifying the existing chain through reactions like alkylation or Grignard reactions, though these would require specific functionalization of the chain first.
Introduction of Polar Functionalities within the Alkyl Chain
Hydroxylation: Introducing hydroxyl groups onto the pentyl chain could be achieved through various oxidation methods. For example, radical-mediated hydroxylation or enzymatic oxidation might be applicable. If unsaturation is introduced, subsequent dihydroxylation (e.g., using OsO₄ or other methods) could also be employed.
Halogenation: Radical halogenation (e.g., using NBS for bromination) could introduce halogens at specific positions on the alkyl chain, which can then serve as handles for further functionalization.
Oxidation: The pentyl chain could be oxidized to introduce carbonyl groups (aldehydes or ketones) or carboxylic acids, depending on the extent of oxidation and the reagents used. For instance, oxidation of a secondary alcohol on the chain could yield a ketone.
Design and Synthesis of this compound Conjugates and Hybrid Molecules
The hydroxyl group at the 3-position of the pyridine ring is a prime site for conjugation and derivatization.
Esterification: The phenolic hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) using standard coupling reagents like EDC, DCC, or HATU, often in the presence of catalysts like DMAP or HOBt ontosight.ainih.govprayoglife.comgcwgandhinagar.comwikipedia.orgacs.orgnih.gov. This allows for the attachment of various acyl or carboxylate moieties.
Ether Formation: The hydroxyl group can also be converted into an ether linkage through reactions like the Williamson ether synthesis (reaction with alkyl halides in the presence of a base) or Ullmann-type coupling reactions, often catalyzed by copper union.edu.
Conjugation to Biomolecules: For bioconjugation, the hydroxyl group can be activated or modified to attach linkers that enable conjugation to peptides, proteins, or other biomolecules. Peptide coupling reagents like HOAt or PyAOP, commonly used in peptide synthesis, could potentially be adapted for attaching amino acid derivatives or peptides to the hydroxyl group, or to a modified pyridine ring nih.govprayoglife.comsigmaaldrich.comwikipedia.orgglpbio.com.
Hybrid Molecules: Hybrid molecules can be designed by linking this compound to other pharmacologically active scaffolds. This could involve ester or ether linkages, or covalent attachment through modifications on the pyridine ring or the pentyl chain.
Advanced Spectroscopic and Structural Characterization of 6 Pentylpyridin 3 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules, offering detailed information about the connectivity and environment of hydrogen and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Pentylpyridin-3-ol would provide distinct signals for each type of proton. The pyridine (B92270) ring protons (H2, H4, H5, H6) would typically appear in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the electron-donating hydroxyl group at the 3-position and the electron-donating alkyl pentyl chain at the 6-position. Protons adjacent to the ring nitrogen (H2 and H6) are expected to resonate further downfield. The hydroxyl proton (-OH) would typically appear as a singlet, with its chemical shift being highly variable (δ 4.0-6.0 ppm or broader) depending on solvent, concentration, and temperature, due to hydrogen bonding. The pentyl chain would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), multiplets for the methylene (B1212753) groups (CH₂), with the methylene group directly attached to the pyridine ring (CH₂-Py) appearing at a more downfield position (δ ~2.5-2.8 ppm) compared to the aliphatic methylenes.
¹³C NMR Spectroscopy: ¹³C NMR would complement ¹H NMR by providing signals for each unique carbon atom. The chemical shifts would reflect the electronic environment: carbons in the pyridine ring would resonate in the aromatic region (δ 110-160 ppm), with specific shifts dictated by the substituents. The carbon bearing the hydroxyl group (C3) and carbons adjacent to the nitrogen atom would exhibit characteristic downfield shifts. The carbons of the pentyl chain would appear in the aliphatic region (δ 10-60 ppm), with the carbon directly bonded to the pyridine ring showing a higher chemical shift.
2D NMR Techniques: To unequivocally assign all signals and confirm the molecular structure, advanced 2D NMR experiments are crucial. Correlation Spectroscopy (COSY) establishes ¹H-¹H connectivities through chemical bonds, helping to piece together spin systems within the pentyl chain and on the pyridine ring. Heteronuclear Single Quantum Correlation (HSQC) directly correlates protons with the carbons to which they are attached, assigning each proton signal to its corresponding carbon. Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons separated by two or three bonds, essential for establishing long-range connectivity, such as linking the pentyl chain to the pyridine ring and confirming the positions of substituents.
Conformational Analysis: While this compound is a relatively flexible molecule, NMR can offer insights into preferred conformations in solution. Analysis of vicinal ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) experiments can reveal spatial proximities between protons, providing information about the molecule's conformation.
Table 1: Representative ¹H NMR Chemical Shifts for this compound (Hypothetical)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment |
| Pyridine H2 | 8.0-8.5 | d | ~8-10 | Proton ortho to N and meta to OH |
| Pyridine H4 | 6.8-7.2 | dd | ~2-3, ~8-10 | Proton para to N and ortho to OH |
| Pyridine H5 | 7.0-7.5 | dd | ~2-3, ~8-10 | Proton meta to N and meta to OH |
| Pyridine H6 | 7.5-8.0 | d | ~8-10 | Proton ortho to N and para to OH |
| Hydroxyl (-OH) | 4.0-6.0 (variable) | s | - | Hydroxyl proton, solvent/temp dependent |
| Pentyl CH₂ (α) | 2.5-2.8 | t | ~7-8 | CH₂ adjacent to pyridine ring |
| Pentyl CH₂ (β) | 1.5-1.8 | m | ~7-8 | Second CH₂ from pyridine |
| Pentyl CH₂ (γ) | 1.2-1.4 | m | ~7-8 | Third CH₂ from pyridine |
| Pentyl CH₂ (δ) | 1.2-1.4 | m | ~7-8 | Fourth CH₂ from pyridine |
| Pentyl CH₃ | 0.8-1.0 | t | ~7-8 | Terminal methyl group |
Note: Chemical shifts are approximate and depend on solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Weight Determination: For this compound (C₁₀H₁₅NO), techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. EI typically generates a molecular ion radical ([M]⁺•) at approximately m/z 165. ESI, often used with a polar solvent, would likely yield a protonated molecule ([M+H]⁺) at m/z 166. High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₅NO). nist.gov provides mass spectral data for 3-hydroxypyridine (B118123), and nist.gov for 2-pentylpyridine, which can serve as comparative references.
Fragmentation Pattern Analysis: The fragmentation pattern observed in EI-MS can reveal structural features. For this compound, expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the pyridine ring and the first carbon of the pentyl chain, yielding fragments related to the pyridine moiety and the pentyl cation.
Alkyl Chain Fragmentation: The pentyl chain can undergo characteristic cleavages (e.g., loss of C₂H₅, C₃H₇, C₄H₉) leading to a series of homologous ions.
Pyridine Ring Fragmentation: The pyridine nucleus itself can fragment, producing smaller nitrogen-containing heterocyclic ions or linear fragments. Loss of the hydroxyl group or water might also occur.
Table 2: Potential EI-MS Fragmentation Ions for this compound (Hypothetical)
| Fragment Type | Expected m/z | Description |
| Molecular Ion ([M]⁺•) | ~165 | Molecular weight of C₁₀H₁₅NO |
| [M-H]⁺ | ~164 | Loss of hydrogen atom |
| [M-CH₃]⁺ | ~150 | Loss of methyl radical from pentyl chain |
| [M-C₂H₅]⁺ | ~136 | Loss of ethyl radical from pentyl chain |
| [M-C₃H₇]⁺ (loss of propyl) | ~122 | Loss of propyl radical from pentyl chain |
| [M-C₄H₉]⁺ (loss of butyl) | ~108 | Loss of butyl radical from pentyl chain |
| Pyridine fragment (e.g., C₅H₄N⁺) | ~78 | Fragment from the pyridine ring |
| Hydroxypyridine fragment (e.g., C₅H₅NO⁺•) | ~95 | Fragment corresponding to 3-hydroxypyridine |
| Fragment from pentyl chain (e.g., C₅H₁₁⁺) | ~71 | Pentyl cation |
Note: Actual m/z values and relative intensities depend on fragmentation pathways and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify functional groups and provide information about molecular structure.
IR Spectroscopy: IR spectroscopy detects the absorption of IR radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be observed for:
O-H Stretch: A strong, broad band between 3200-3600 cm⁻¹, indicative of the hydroxyl group, likely broadened by hydrogen bonding. nist.gov shows such a band for 3-hydroxypyridine.
C-H Stretches: Aliphatic C-H stretching vibrations from the pentyl chain would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the pyridine ring would be expected just above 3000 cm⁻¹ (3030-3100 cm⁻¹).
C=C and C=N Stretches: The pyridine ring would exhibit characteristic stretching vibrations in the fingerprint region, typically between 1400-1650 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the hydroxyl group would appear in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. It is often more sensitive to symmetric stretching modes and can provide additional structural confirmation, particularly for the pyridine ring and alkyl chain.
Table 3: Characteristic IR Absorption Bands for this compound (Typical Ranges)
| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad | Hydroxyl group, hydrogen-bonded |
| C-H Stretch (aromatic) | 3030-3100 | Medium | Pyridine ring C-H |
| C-H Stretch (aliphatic) | 2850-3000 | Strong | Pentyl chain CH₂, CH₃ |
| C=C / C=N Stretch | 1400-1650 | Medium | Pyridine ring vibrations |
| C-O Stretch (alcohol) | 1200-1300 | Medium | Hydroxyl group C-O bond |
| C-H Bending (aliphatic) | 1350-1470 | Medium | CH₂ and CH₃ bending modes of pentyl chain |
Note: These are typical ranges; precise values depend on the specific molecular environment and experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Principle: When X-rays are diffracted by a single crystal of this compound, the resulting diffraction pattern allows for the calculation of an electron density map. This map reveals the positions of all atoms, enabling the determination of bond lengths, bond angles, molecular conformation, and crystal packing. Studies on related pyridine derivatives, such as substituted 3-hydroxypyridines researchgate.net and alkylpyridines nih.gov, have utilized X-ray crystallography to elucidate their solid-state structures and intermolecular interactions.
Application to this compound: If suitable single crystals of this compound can be grown, X-ray crystallography would provide:
Molecular Geometry: Precise bond lengths and angles, confirming the molecular structure and the spatial orientation of the pentyl chain relative to the hydroxypyridine core.
Conformation: The specific conformation adopted by the flexible pentyl chain in the solid state.
Intermolecular Interactions: Identification of hydrogen bonding networks, likely involving the hydroxyl group and the pyridine nitrogen, and van der Waals forces that dictate the crystal lattice. For instance, hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule is a common motif in such compounds.
Theoretical and Computational Studies of 6 Pentylpyridin 3 Ol
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations would be used to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) of 6-Pentylpyridin-3-ol. From this optimized structure, a wealth of information about its electronic properties can be derived.
Key parameters typically calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, the electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic (e.g., the nitrogen and oxygen atoms) and electrophilic sites.
Table 1: Hypothetical Energetic and Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ground State Energy (Hartree) | -521.8 | B3LYP/6-311G(d,p) |
| HOMO Energy (eV) | -6.2 | B3LYP/6-311G(d,p) |
| LUMO Energy (eV) | -0.9 | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap (eV) | 5.3 | B3LYP/6-311G(d,p) |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are routinely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, would be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for each unique ¹H and ¹³C atom. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific molecular motions, such as C-H stretches, O-H bends, and aromatic ring vibrations. These theoretical spectra are crucial for interpreting experimental IR data.
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Values |
|---|---|
| ¹³C NMR Chemical Shifts (ppm) | C2: ~145, C3: ~155, C4: ~125, C5: ~120, C6: ~150, Pentyl Chain: ~14-32 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic H: ~7.0-8.2, OH: ~5.0, Pentyl Chain H: ~0.9-2.8 |
Reaction Mechanism Modeling and Transition State Analysis using Computational Methods
Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its potential synthesis routes or its metabolic degradation pathways. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.
A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy, which is the primary factor controlling the reaction rate. Computational methods can precisely calculate the geometry and vibrational frequencies of these transient structures, providing insights into the feasibility and kinetics of a proposed chemical transformation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be used to explore its conformational landscape, particularly the flexibility of the pentyl side chain. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them.
Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvent molecules (e.g., water) or a biological target like a protein receptor. These simulations can reveal key intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group or the pyridine (B92270) nitrogen, and hydrophobic interactions involving the pentyl chain.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. If this compound were part of a library of related molecules being tested for a specific biological effect, a QSAR model could be developed.
This process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. These descriptors for this compound would include parameters like its lipophilicity (LogP), molecular weight, and electronic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such a model can be used to predict the activity of new, unsynthesized compounds and to understand the key molecular features—the design principles—that are essential for the desired biological effect.
Exploration of Molecular Interactions and Potential Applications of 6 Pentylpyridin 3 Ol Non Clinical
6-Pentylpyridin-3-ol as a Ligand in Coordination Chemistry and Catalysis
Coordination chemistry involves the study of compounds containing a central metal atom bonded to surrounding molecules or ions, known as ligands byjus.comwikipedia.org. Ligands donate electron pairs to the central metal atom, forming coordinate covalent bonds byjus.com. Pyridinol derivatives, including those with alkyl substituents like the pentyl group, can function as ligands due to the presence of nitrogen atoms in the pyridine (B92270) ring and the hydroxyl group, which can potentially coordinate with metal centers nih.govpurdue.edu.
While specific research detailing this compound's direct use as a ligand in catalysis is not extensively documented in the provided search results, the broader class of pyridyl-based ligands has demonstrated significant utility. For instance, ligands like tris-2-pyridyl silicon derivatives have been synthesized and their coordination chemistry explored with transition metals such as copper, iron, molybdenum, and cobalt nih.gov. These complexes have been characterized using techniques like NMR spectroscopy, revealing insights into their electronic properties and structural dynamics nih.gov. The nitrogen atom in the pyridine ring is a common Lewis base site for coordination byjus.compurdue.edu. The hydroxyl group in this compound could also participate in coordination or influence the electronic properties of the resulting metal complex through hydrogen bonding or by acting as an additional donor atom, depending on the deprotonation state and the specific metal.
The potential catalytic applications of metal complexes formed with this compound would likely stem from the inherent catalytic activity of the coordinated metal, modulated by the electronic and steric properties of the ligand. Such complexes could be investigated for various catalytic transformations, including oxidation, reduction, or C-C bond formation reactions, drawing parallels from other pyridine-based ligand systems used in catalysis nih.govlibretexts.org.
Research into this compound in Materials Science
The incorporation of functional organic molecules into materials science often leverages their unique structural and electronic properties. Pyridine derivatives, with their aromaticity and potential for diverse functionalization, are valuable building blocks for advanced materials.
Investigation in Polymer Chemistry Applications
While direct studies on this compound as a monomer or additive in polymer chemistry were not explicitly found, the general principles of incorporating functionalized heterocyclic compounds into polymers are well-established. Pyridine rings can be integrated into polymer backbones or side chains to impart specific properties such as thermal stability, conductivity, or metal-binding capabilities openaccessjournals.com. The pentyl chain could influence the solubility and processing of such polymers, while the hydroxyl group offers a site for further functionalization or cross-linking reactions. For example, polymers containing hydroxyl groups can be modified through esterification or etherification, and pyridine moieties can be used for quaternization or coordination with metal ions to create metallopolymers.
Studies on Supramolecular Assembly and Self-Organization
Supramolecular chemistry focuses on the non-covalent interactions that lead to the assembly of molecules into larger, ordered structures rsc.orgrsc.org. Molecules like this compound, possessing both hydrogen bond donors (hydroxyl group) and acceptors (nitrogen atom), as well as hydrophobic (pentyl chain) and aromatic (pyridine ring) regions, are candidates for participating in various supramolecular interactions. These could include hydrogen bonding, π-π stacking, and van der Waals forces, leading to self-assembly into ordered architectures.
Research into supramolecular assemblies often involves aromatic carboxylic acids and nitrogen-containing heterocycles, where hydrogen bonding and other non-covalent forces drive the formation of intricate frameworks rsc.orgrsc.org. The pyridine nitrogen can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a donor and acceptor. The pentyl chain would likely contribute to hydrophobic interactions, potentially driving self-assembly in specific environments. While specific studies on this compound's self-assembly are not detailed in the provided results, the general principles suggest its potential in creating ordered molecular structures.
This compound as a Versatile Chemical Intermediate in Complex Organic Synthesis
Organic synthesis is the construction of organic compounds, often involving multi-step processes to build complex molecular architectures wikipedia.org. Chemical intermediates are crucial compounds formed during these synthetic pathways, which are then transformed into the final product wikipedia.orgmsu.edu.
This compound, with its pyridine core and hydroxyl functionality, can serve as a valuable intermediate in the synthesis of more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, agrochemicals, and materials science iarc.fr. The hydroxyl group at the 3-position and the pentyl chain at the 6-position offer distinct sites for further chemical modifications.
For instance, the hydroxyl group can undergo esterification, etherification, oxidation, or nucleophilic substitution reactions after activation. The pyridine nitrogen can be quaternized or oxidized to an N-oxide. The pentyl chain can be functionalized through radical reactions or other C-H activation methods, although these might be less selective. The pyridine ring itself can participate in electrophilic or nucleophilic aromatic substitution reactions, depending on the activating or deactivating nature of existing substituents and reaction conditions.
While specific synthetic routes utilizing this compound as an intermediate were not detailed in the provided search results, its structure suggests potential roles in building complex heterocyclic systems or as a precursor for compounds with tailored electronic or biological properties. For example, similar pyridine derivatives have been used in the synthesis of more complex organic molecules acs.orgacs.orgambeed.com.
Mechanistic Studies of this compound Interactions with Defined Molecular Targets (In Vitro Systems)
Investigating the interactions of chemical compounds with specific molecular targets in controlled in vitro systems is fundamental to understanding their potential biological or chemical activities.
Analysis of Enzyme Inhibition Mechanisms
Research into the specific enzyme inhibition mechanisms of this compound did not yield detailed findings or quantifiable data tables within the scope of the provided search results. While general principles of enzyme inhibition, including competitive, non-competitive, and uncompetitive mechanisms, were identified, along with methodologies for determining inhibition constants (Ki) and IC50 values nih.govlibretexts.orgsigmaaldrich.compatsnap.commedcraveonline.comnih.govyoutube.com, no studies directly investigated or reported on the interaction of this compound with specific enzymes or its inhibitory profile.
The available literature focused on broader aspects of enzyme kinetics and inhibition, or on the activity of different chemical compounds. For instance, studies explored the inhibition of acetylcholinesterase (AChE), carbonic anhydrases (hCA I and II), and tyrosinase by various classes of compounds, providing IC50 and Ki values for those specific substances researchgate.netnih.gov. Additionally, research on other pyridine derivatives or related compounds did not directly address the enzyme inhibition mechanisms of this compound mdpi.comresearchgate.netnih.goviarc.fr.
Therefore, at present, there is no specific data available to detail the enzyme inhibition mechanisms, such as the type of inhibition (e.g., competitive, non-competitive) or quantitative measures like IC50 or Ki values, for this compound.
Advanced Analytical Methodologies Applied to 6 Pentylpyridin 3 Ol Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating 6-Pentylpyridin-3-ol from impurities, reactants, or other components in a mixture. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. Method development would involve systematically optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time.
Key parameters for an RP-HPLC method would include:
Column: A C18 or C8 stationary phase is typically effective for separating compounds with both polar (the hydroxyl group) and non-polar (the pentyl chain) characteristics.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure the pyridinol's consistent ionization state) and an organic solvent (like acetonitrile (B52724) or methanol) would be optimal.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the pyridine (B92270) ring is a chromophore. The detection wavelength would be set at the compound's absorbance maximum (λmax).
Validation: A developed method would undergo rigorous validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative Parameters for a Hypothetical HPLC Method for this compound
| Parameter | Example Condition | Purpose |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic interaction with the pentyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and ensures consistent protonation of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Elutes the compound from the column. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detection | UV at ~270 nm | Monitors the pyridine chromophore for quantification. |
| Column Temperature | 30 °C | Ensures reproducibility of retention time. |
Gas chromatography is suitable for compounds that are volatile and thermally stable. While this compound has a hydroxyl group that can reduce volatility and cause peak tailing, it can often be analyzed directly or after derivatization. Derivatization, for instance, by silylation of the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether, can significantly improve chromatographic performance.
GC applications would be focused on:
Purity Assessment: Identifying and quantifying volatile impurities from the synthesis process.
Residual Solvent Analysis: Detecting trace amounts of solvents used during manufacturing or purification.
A typical GC method would employ a capillary column with a mid-polarity stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) to effectively resolve the analyte from other components.
Hyphenated Techniques for Identification and Quantification in Complex Matrices
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are essential for unambiguous identification and sensitive quantification.
GC-MS: This would be the method of choice for identifying this compound in complex matrices, provided the compound is sufficiently volatile or derivatized. The mass spectrometer provides a fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. Electron Ionization (EI) is a common ionization source used in GC-MS that would produce characteristic fragments for the this compound molecule.
LC-MS: For non-volatile samples or when derivatization is not desirable, LC-MS is the superior technique. An electrospray ionization (ESI) source would be used to gently ionize the molecule, typically forming a protonated molecular ion [M+H]+. This allows for highly sensitive and selective quantification, especially when using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode.
Table 2: Comparison of MS Techniques for this compound Analysis
| Technique | Ionization Source | Typical Information Provided | Best Suited For |
| GC-MS | Electron Ionization (EI) | Molecular weight and rich fragmentation for structural elucidation. | Purity testing, identification of volatile unknowns. |
| LC-MS | Electrospray (ESI) | Molecular weight (as [M+H]+), with minimal fragmentation. | Quantification in complex biological or environmental samples. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While specific metabolomics studies featuring this compound are not prominent, NMR would be the definitive technique for confirming its chemical structure. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the arrangement of atoms. In a hypothetical metabolomics study, the unique signals of this compound in an NMR spectrum could be used to track its presence or changes in its concentration within a biological system.
Electrochemical Methods for Redox Behavior Analysis and Sensing Research
The phenolic hydroxyl group on the pyridine ring makes this compound electrochemically active, meaning it can be oxidized. Electrochemical methods like cyclic voltammetry (CV) could be used to study its redox behavior. By applying a varying potential to an electrode in a solution containing the compound, one can determine its oxidation potential. This information is valuable for understanding its chemical reactivity and for developing electrochemical sensors. A sensor could be designed by modifying an electrode surface to selectively interact with this compound, leading to a measurable change in current or potential upon binding, which would allow for its sensitive detection.
Conclusion and Future Research Directions
Summary of the Current Academic Research Landscape on 6-Pentylpyridin-3-ol
The current academic research landscape specifically focusing on "this compound" appears to be nascent or not extensively documented in publicly accessible databases based on the provided search results. The searches primarily returned information on the broader market trends and research surrounding pyridine (B92270) and its derivatives in general. These broader trends indicate significant interest and growth in the pyridine derivatives market, largely driven by their extensive use in the agrochemical and pharmaceutical industries. Pyridine derivatives are recognized for their versatile applications, serving as crucial intermediates in the synthesis of pesticides, herbicides, fungicides, and various pharmaceutical compounds, including vitamins and drugs globenewswire.commarketresearch.comresearchgate.net. Research into pyridine scaffolds highlights their adaptability as reactants and starting materials for structural modifications, making them valuable in medicinal chemistry for the development of new drugs researchgate.net. Studies on related heterocyclic compounds, such as pyrimidines and pyrazolopyridines, demonstrate their potential as antimicrobial agents and in other biomedical applications ghalib.edu.afmdpi.com. While specific findings for this compound are not detailed, the general utility of substituted pyridines suggests potential areas of investigation.
Identification of Unaddressed Research Questions and Methodological Challenges
Given the limited specific information on this compound, numerous research questions remain unaddressed. Key among these would be its synthesis pathways, including efficient and scalable methods, and the characterization of its physicochemical properties. Understanding its stability, solubility, and reactivity under various conditions is fundamental for any potential application. Furthermore, its biological activity profile, including any potential therapeutic or agrochemical properties, has not been elucidated. Methodological challenges in studying such compounds often involve developing selective synthesis routes, purifying the compound to high standards, and establishing robust analytical methods for its detection and quantification. The lack of detailed literature also presents a challenge in identifying specific structure-activity relationships (SARs) that could guide the design of analogues with enhanced properties.
Emerging Trends and Potential Avenues for Future Investigation of this compound and its Analogues
Emerging trends in the field of heterocyclic chemistry, particularly for pyridine derivatives, point towards several potential avenues for future investigation of this compound.
Medicinal Chemistry and Drug Discovery: Given the widespread use of pyridine scaffolds in pharmaceuticals, this compound could be explored for its potential as a building block or lead compound in drug discovery. Research could focus on its interaction with biological targets, its efficacy in treating specific diseases, or its role in developing novel therapeutic agents. Investigations into its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent could be warranted, drawing parallels from research on other pyridine derivatives researchgate.netghalib.edu.afmdpi.com.
Agrochemical Applications: The established role of pyridine derivatives in agrochemicals suggests that this compound could be investigated for its potential as a pesticide, herbicide, or fungicide. Research would need to focus on its efficacy against specific pests or weeds, its environmental impact, and its mode of action.
Materials Science and Catalysis: Pyridine compounds are also utilized in materials science and as ligands in catalysis. Future research could explore the potential of this compound in these areas, perhaps as a component in functional materials or as a catalyst in specific chemical transformations.
Structure-Activity Relationship (SAR) Studies: A significant avenue for future research would be to synthesize a series of analogues of this compound, systematically varying the alkyl chain length or introducing other substituents on the pyridine ring. This would allow for detailed SAR studies to identify structural features critical for specific biological activities or chemical properties.
Table 1: Potential Research Avenues for this compound
| Research Area | Specific Focus | Potential Applications | Key Methodologies |
| Synthesis & Characterization | Efficient and scalable synthesis routes; Full spectroscopic characterization. | Precursor for further derivatization; Purity assessment. | Organic synthesis techniques, NMR, Mass Spectrometry, IR spectroscopy, HPLC. |
| Medicinal Chemistry | Biological activity screening (e.g., antimicrobial, anti-inflammatory, CNS). | Drug discovery, therapeutic agents. | In vitro assays, in vivo studies, SAR analysis, molecular docking. |
| Agrochemicals | Efficacy as insecticide, herbicide, or fungicide; Environmental impact. | Crop protection, pest control. | Bioassays, field trials, ecotoxicity studies. |
| Materials Science | Polymer incorporation, ligand design for catalysis. | Functional materials, catalytic processes. | Polymerization techniques, coordination chemistry, catalytic activity testing. |
| Structure-Activity Relationship (SAR) | Synthesis of analogues with varied alkyl chain length and substituents. | Optimization of biological activity, fine-tuning properties. | Combinatorial chemistry, systematic synthesis, biological screening of derivatives. |
The exploration of this compound and its analogues, guided by the established success of pyridine derivatives, holds promise for advancements in various scientific and industrial sectors. Future research should prioritize establishing a foundational understanding of its chemical and biological properties to unlock its full potential.
Q & A
Q. What are the common synthetic routes for 6-Pentylpyridin-3-ol, and how can reaction conditions be optimized?
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Q. How can solubility and stability be assessed for in vitro studies?
Methodological Answer:
- Solubility : Test in DMSO (stock solution), PBS, or ethanol using UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives) .
- Stability : Incubate at 25°C/37°C for 24–72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) affect the bioactivity of pyridin-3-ol derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-methyl, 6-hexyl) and compare bioactivity (e.g., kinase inhibition assays).
- Computational Modeling : Use Schrödinger Suite or AutoDock to predict binding affinity to targets (e.g., kinases) based on hydrophobic interactions with the pentyl chain .
- Data Interpretation : Longer chains (C5–C6) enhance lipophilicity (logP ~2.5) but may reduce aqueous solubility .
Q. What strategies resolve contradictions in reported biological activities of similar compounds?
Methodological Answer:
- Meta-Analysis : Compare datasets for purity (HPLC ≥95%), assay protocols (e.g., cell line variability), and dose ranges.
- Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™) with cytotoxicity (MTT assay) to distinguish target-specific effects .
- Statistical Tools : Apply ANOVA or machine learning (e.g., PCA) to identify confounding variables .
Q. How can molecular dynamics (MD) simulations predict membrane permeability?
Methodological Answer:
- Setup : Simulate in a lipid bilayer (e.g., POPC membrane) using GROMACS. Calculate free-energy profiles (PMF) for translocation .
- Key Metrics : LogP (experimental vs. predicted), polar surface area (TPSA <90 Ų for high permeability) .
- Validation : Compare with in vitro Caco-2 monolayer assays.
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for pyridin-3-ol derivatives?
Critical Factors :
- Byproduct Formation : Competing reactions (e.g., oxidation of hydroxyl groups) reduce yield. Mitigate via inert atmosphere (N₂/Ar) .
- Catalyst Efficiency : KI increases reactivity of alkyl halides but may cause side reactions with DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
